molecular formula C17H15NO B2735788 3-Benzyl-2-methoxyquinoline CAS No. 1381767-10-7

3-Benzyl-2-methoxyquinoline

Cat. No.: B2735788
CAS No.: 1381767-10-7
M. Wt: 249.313
InChI Key: DUWVHIVDJMUEGX-UHFFFAOYSA-N
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Description

3-Benzyl-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline core with a benzyl group at the third position and a methoxy group at the second position.

Scientific Research Applications

Safety and Hazards

Exposure to 3-Benzyl-2-methoxyquinoline should be limited. It’s advised not to breathe its dust or vapor. It’s also recommended to avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-methoxyquinoline can be achieved through various methods. One common approach involves the reaction of p-bromoaniline with phosphorus oxychloride and N,N-dimethylformamide to generate an intermediate compound. This intermediate is then reacted with phenylpropionyl chloride to form N-(4-bromo-2-formylphenyl)-3-phenylacrylamide. The final step involves the reaction of this compound with sodium methoxide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves continuous-flow preparation methods. For instance, a low-temperature continuous-flow preparation method includes benzylic deprotonation of 6-bromo-3-benzyl-2-methoxyquinoline using lithium diisopropylamide, followed by an addition reaction with 3-dimethylamino-1-naphthyl-1-acetone .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to the therapeutic effects observed in various studies .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-2-methoxyquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the second position and benzyl group at the third position contribute to its distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-2-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-19-17-15(11-13-7-3-2-4-8-13)12-14-9-5-6-10-16(14)18-17/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWVHIVDJMUEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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